4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester 4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1358310-34-5
VCID: VC4743194
InChI: InChI=1S/C19H16FNO4/c1-23-13-7-8-16-14(9-13)18(10-17(21-16)19(22)24-2)25-11-12-5-3-4-6-15(12)20/h3-10H,11H2,1-2H3
SMILES: COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=CC=C3F)C(=O)OC
Molecular Formula: C19H16FNO4
Molecular Weight: 341.338

4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester

CAS No.: 1358310-34-5

Cat. No.: VC4743194

Molecular Formula: C19H16FNO4

Molecular Weight: 341.338

* For research use only. Not for human or veterinary use.

4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester - 1358310-34-5

Specification

CAS No. 1358310-34-5
Molecular Formula C19H16FNO4
Molecular Weight 341.338
IUPAC Name methyl 4-[(2-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate
Standard InChI InChI=1S/C19H16FNO4/c1-23-13-7-8-16-14(9-13)18(10-17(21-16)19(22)24-2)25-11-12-5-3-4-6-15(12)20/h3-10H,11H2,1-2H3
Standard InChI Key MEDTWWAEGLHNIK-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=CC=C3F)C(=O)OC

Introduction

4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester is an organic compound belonging to the quinoline derivative family. Quinoline-based compounds are widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound features a quinoline core with functional groups like a methoxy substituent at position 6, a fluorobenzyloxy group at position 4, and a methyl ester functional group at position 2.

Structural Features

The molecular structure of this compound can be described as follows:

  • Core Structure: Quinoline, a bicyclic aromatic system consisting of a benzene ring fused with a pyridine ring.

  • Substituents:

    • A methoxy group (-OCH₃) at position 6.

    • A fluorobenzyloxy group (-OCH₂C₆H₄F) at position 4.

    • A methyl ester (-COOCH₃) at position 2.

These substituents contribute to the physicochemical properties and biological activity of the molecule.

Synthesis Pathways

The synthesis of quinoline derivatives typically involves multi-step reactions, such as:

  • Friedländer Synthesis: A common method for constructing quinoline cores by reacting an aromatic amine with a carbonyl compound.

  • Functionalization: Introduction of specific substituents like methoxy, fluorobenzyloxy, and methyl ester groups through nucleophilic substitution or esterification reactions.

For this compound, the fluorobenzyloxy group is likely introduced via a nucleophilic substitution reaction using a fluorobenzyl halide as the reagent.

Biological Significance

Quinoline derivatives are known for their biological activities:

  • Antimicrobial Activity: Quinoline compounds often exhibit antibacterial and antifungal properties due to their ability to interfere with microbial DNA synthesis.

  • Anticancer Potential: Substituted quinolines have been studied for their ability to inhibit cancer cell growth by targeting specific enzymes or DNA replication pathways.

  • Anti-inflammatory Effects: Some quinolines reduce inflammation by modulating immune responses.

The presence of the fluorobenzyloxy group may enhance lipophilicity and membrane permeability, potentially improving bioavailability and activity.

Research Findings

While no direct studies on this specific compound were identified in the provided search results, related quinoline derivatives have been extensively studied:

  • Compounds with similar structures have demonstrated significant efficacy in inhibiting tumor cell growth and microbial infections .

  • The inclusion of fluorinated groups often enhances biological activity due to increased metabolic stability and binding affinity to target proteins .

Potential Applications

  • Drug Development: This compound could serve as a lead molecule for designing new drugs targeting infections or cancer.

  • Synthetic Intermediate: It may act as an intermediate in synthesizing more complex pharmaceutical agents.

  • Material Science: Quinoline derivatives are sometimes explored for optoelectronic applications due to their aromatic nature.

Challenges and Future Directions

  • Synthetic Optimization: Developing cost-effective and environmentally friendly synthesis routes is crucial.

  • Biological Evaluation: Comprehensive studies on its pharmacokinetics, toxicity, and efficacy are needed.

  • Structure-Activity Relationship (SAR): Investigating how modifications to its structure influence biological activity could guide further drug design.

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